![molecular formula C26H24N2O2 B2688372 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897620-35-8](/img/structure/B2688372.png)
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups and rings. It contains a cyclopropanecarbonyl group, a tetrahydroquinoline ring, and a biphenyl group . The exact 3D structure and conformation would require more detailed analysis, possibly using techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing compounds with structural similarities to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide, highlighting the compound's potential in medicinal chemistry. For instance, a study by Lu et al. (2021) focused on the synthesis of a compound exhibiting significant inhibitory activity against cancer cell lines, showcasing the therapeutic potential of these chemical structures (Lu et al., 2021).
Antimicrobial Activity
Compounds with the cyclopropane moiety, similar to this compound, have been investigated for their antimicrobial properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule demonstrating antifungal and antibacterial activities (Patel & Patel, 2010).
Novel Synthesis Approaches
Innovative synthetic methods have been explored for derivatives of similar compounds, aiming at creating new chemical entities with potential therapeutic applications. For example, Aghekyan et al. (2015) reported on the synthesis of propanediol derivatives from a tetrahydroisoquinoline compound, illustrating the versatility of such structures in synthetic organic chemistry (Aghekyan et al., 2015).
Cyclopropanation Processes
The cyclopropanation process is pivotal in the synthesis of compounds bearing a cyclopropane ring, offering a pathway to a diverse array of biologically active compounds. Szakonyi et al. (2002) explored different cyclopropanation methods, leading to the synthesis of doubly constrained ACC derivatives, contributing to the knowledge of cyclopropane chemistry and its applications in drug development (Szakonyi et al., 2002).
Mechanism of Action
Safety and Hazards
The safety data sheets of similar compounds suggest that they should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Therefore, appropriate safety measures should be taken when handling this compound, including using personal protective equipment and working in a well-ventilated area.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(20-10-8-19(9-11-20)18-5-2-1-3-6-18)27-23-14-15-24-22(17-23)7-4-16-28(24)26(30)21-12-13-21/h1-3,5-6,8-11,14-15,17,21H,4,7,12-13,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUCDIEEXNJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

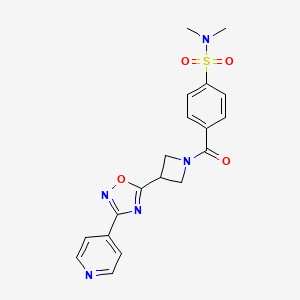
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2688291.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2688292.png)
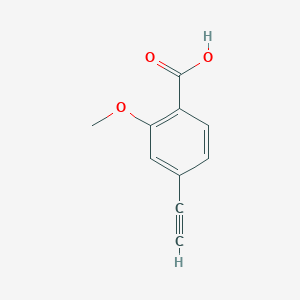

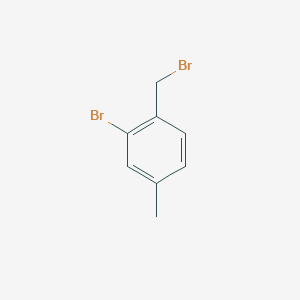
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2688300.png)
![1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2688301.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)
![[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B2688304.png)
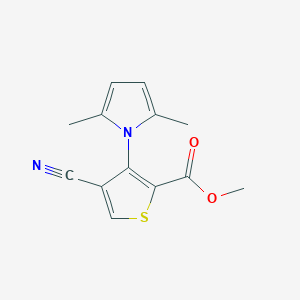
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2688310.png)
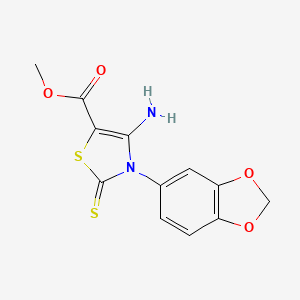
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688312.png)